molecular formula C16H21FN2O3 B8794877 4-(3-Fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(3-Fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8794877
M. Wt: 308.35 g/mol
InChI Key: OTHCTDGQUUUKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H21FN2O3 and its molecular weight is 308.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21FN2O3

Molecular Weight

308.35 g/mol

IUPAC Name

tert-butyl 4-(3-fluorobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3

InChI Key

OTHCTDGQUUUKMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

HOBt (290 mg, 2.14 mmol), DIEA (461 mg, 3.5 mmol), EDCI.HCl (410 mg, 2.14 mmol) followed by piperazine-1-carboxylic acid tert-butyl ester (398 mg, 2.14 mmol) were added to a stirred solution of 3-fluorobenzoic acid (250 mg, 1.78 mmol) in DMF (3 mL). The reaction mixture was stirred overnight and then diluted with cold water. The product was extracted with ethyl acetate and the organic layer was washed with brine solution, dried over Na2SO4, and concentrated under reduced pressure to afford 590 mg (92%) of 4-(3-fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester.
Name
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
461 mg
Type
reactant
Reaction Step Two
Quantity
410 mg
Type
reactant
Reaction Step Three
Quantity
398 mg
Type
reactant
Reaction Step Four
Quantity
250 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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